molecular formula C8H11N3 B14515538 1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine CAS No. 62627-67-2

1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B14515538
CAS No.: 62627-67-2
M. Wt: 149.19 g/mol
InChI Key: HPCVMYUUKNRFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of two methyl groups at the 1 and 2 positions of the imidazole ring and the dihydro nature of the compound contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine can be synthesized through various methods, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the condensation of 2,3-diaminopyridine with acetone under acidic conditions, followed by cyclization to form the imidazopyridine core . Another approach involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups on the compound, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and halogenated derivatives. These products can have different chemical and biological properties compared to the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as histone methyltransferases, which play a role in gene expression and epigenetic regulation . By inhibiting these enzymes, the compound can modulate various cellular processes and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and dihydro nature, which contribute to its distinct chemical and biological properties. The presence of two methyl groups and the dihydro structure can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

62627-67-2

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1,2-dimethyl-2,3-dihydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H11N3/c1-6-10-7-5-9-4-3-8(7)11(6)2/h3-6,10H,1-2H3

InChI Key

HPCVMYUUKNRFNS-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=C(N1C)C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.